Product packaging for 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide(Cat. No.:CAS No. 310887-39-9)

1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Cat. No.: B1396744
CAS No.: 310887-39-9
M. Wt: 176.18 g/mol
InChI Key: RCTKDOLLKSLHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide (CAS 310887-39-9) is a versatile chemical building block with the molecular formula C 8 H 8 N 4 O and a molecular weight of 176.18 g/mol . This compound features a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in drug discovery known for its planar geometry and ability to act as a hinge-binding motif in kinase inhibition . The reactive carbohydrazide functional group makes it a valuable intermediate for the synthesis of diverse heterocyclic compounds, including various amides and hydrazones, facilitating the exploration of structure-activity relationships in medicinal chemistry campaigns. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in the development of novel therapeutic agents. Research into this scaffold has demonstrated its significant potential in designing potent inhibitors for various kinase targets. For instance, derivatives have been investigated as potent TNIK inhibitors and highly potent GSK-3β inhibitors for researching neurodegenerative conditions . Other studies have developed pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) for oncology research, underscoring the scaffold's utility in creating targeted anti-cancer agents . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B1396744 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide CAS No. 310887-39-9

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTKDOLLKSLHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Carboxylic Acid to Hydrazide

  • Hydrolysis of nitrile/ester : Convert a pre-existing nitrile or ester group at position 3 to a carboxylic acid using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
  • Hydrazide formation : React the carboxylic acid with hydrazine hydrate (NH₂NH₂·H₂O) under reflux in ethanol.

Example reaction :
$$
\text{1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid} + \text{NH}2\text{NH}2 \xrightarrow{\Delta, \text{EtOH}} \text{1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide}
$$

Pathway B: Direct Substitution

  • Use 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block. Replace the chloro group at position 3 with hydrazine via nucleophilic substitution.

Optimization and Challenges

  • Regioselectivity : Electrophilic substitution (e.g., nitration, bromination) predominantly occurs at the 3-position of the pyrrolopyridine core, favoring functionalization.
  • Yield considerations : Cyclocondensation reactions typically achieve 60–80% yields, while hydrazide formation may require excess hydrazine and prolonged heating.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating intermediates.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Source
Cyclocondensation 2-Amino-pyrrole-3-carbonitrile Acetic acid/HCl, reflux 65–75%
Nitrile Hydrolysis 3-Cyanopyrrolopyridine HCl/H₂O, 100°C 85%
Hydrazide Formation 3-Carboxylic acid derivative NH₂NH₂, EtOH, reflux 70–80%

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. This article reviews the applications of this compound, highlighting its biological activities, synthesis methods, and case studies.

Kinase Inhibition

The primary application of this compound is its role as a synthetic intermediate in the development of protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they regulate cell growth and survival pathways. For instance, studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in various tumors. Notably, one derivative demonstrated potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM, significantly affecting breast cancer cell proliferation and inducing apoptosis .

Targeting SGK-1 Kinase

Research has indicated that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in electrolyte balance and cell proliferation associated with renal and cardiovascular diseases. This inhibition may provide new therapeutic strategies for conditions mediated by SGK-1 activity .

Antitumor Activity

The antitumor properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively documented. For example, a study reported that certain derivatives could inhibit the migration and invasion of cancer cells while promoting apoptosis . Such findings underscore the compound's potential as a lead for developing new anticancer agents.

Other Biological Activities

Beyond anticancer applications, pyrrolo[2,3-b]pyridine derivatives have shown promise in treating various diseases due to their broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Some derivatives have exhibited significant activity against bacterial strains and fungi.
  • Antidiabetic Effects : Certain compounds have been noted for their ability to enhance insulin sensitivity and lower blood glucose levels .
  • Neurological Applications : Investigations into the effects on the nervous system suggest potential uses in treating neurodegenerative diseases .

Case Study 1: FGFR Inhibitors

A notable case study involved the synthesis and evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives aimed at inhibiting FGFRs. Among these compounds, one exhibited remarkable potency against multiple FGFR subtypes and demonstrated efficacy in vitro against breast cancer cells . This highlights the compound's potential as a lead candidate for further development.

Case Study 2: SGK-1 Inhibition

Another study focused on the inhibition of SGK-1 kinase by novel pyrrolo[2,3-b]pyridine compounds. The findings suggested that these compounds could effectively modulate electrolyte balance and promote renal cell repair processes, presenting new avenues for treating related disorders .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of FGFR signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and functional group modifications among 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide and related compounds:

Compound Name Core Structure Functional Group Key Features
This compound Pyrrolo[2,3-b]pyridine -CONHNH₂ (carbohydrazide) Reactive intermediate for heterocyclic synthesis; kinase inhibitor
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine -COOH (carboxylic acid) Precursor for ester/amide derivatives; molecular weight 176.172 g/mol
1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde Pyrrolo[3,2-b]pyridine -CHO (aldehyde) Isomeric variation with distinct ring fusion; used in cross-coupling reactions
Pyrazolo[3,4-b]pyridine-5-carbohydrazide Pyrazolo[3,4-b]pyridine -CONHNH₂ (carbohydrazide) Broader aromatic system (pyrazole + pyridine); higher thermal stability
3-Amino-7-azaindole Pyrrolo[2,3-b]pyridine -NH₂ (amine) Bioactive scaffold in kinase inhibitors; CAS 189882-31-3

Physicochemical Properties

Property This compound Pyrazolo[3,4-b]pyridine-5-carbohydrazide 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde
Molecular Weight (g/mol) 190.18 (estimated) 203.19 176.17
Solubility Moderate in DMSO High in DMF Low in water; soluble in THF
Melting Point Not reported 215–217°C Not reported
Aromatic Bond Count 10 12 10

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its role as a fibroblast growth factor receptor (FGFR) inhibitor and its implications in cancer therapy.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine derivatives with hydrazine hydrate. This method has been documented to yield high purity and yield of the desired compound, making it suitable for further biological evaluations .

FGFR Inhibition

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Specifically, compound 4h has shown IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound also inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis in vitro . The ability to inhibit FGFR signaling is significant as abnormal activation of this pathway is implicated in various cancers.

Anticancer Activity

The anticancer potential of this compound has been further supported by its effects on cell migration and invasion. In vitro studies indicated that this compound significantly reduced both migration and invasion capabilities of cancer cells, suggesting its potential as an anti-metastatic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their biological activity. Studies have indicated that modifications at various positions on the pyrrolo[2,3-b]pyridine scaffold can enhance potency against specific targets. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the binding affinity to FGFRs .

Case Studies

Several case studies illustrate the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives:

  • Case Study 1 : A derivative was tested in vivo using HCT-116 xenograft tumors, where oral administration resulted in a significant reduction in malonyl-CoA levels at a dose of 100 mg/kg. This suggests potential applications in metabolic disorders alongside cancer treatment .
  • Case Study 2 : Another study focused on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed that compounds with similar scaffolds exhibited significant antimicrobial activities. This indicates that modifications to the pyrrolo framework can yield compounds with diverse pharmacological profiles .

Pharmacological Profiles

The pharmacological profiles of 1H-pyrrolo[2,3-b]pyridine derivatives reveal promising therapeutic applications:

CompoundTargetIC50 (nM)Activity
4hFGFR17Inhibitor
FGFR29Inhibitor
FGFR325Inhibitor
Cancer Cell Proliferation-Induces Apoptosis
Migration/Invasion-Inhibitor

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide derivatives?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example:

  • Cyclocondensation : Use 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in acetic acid and catalytic HCl to form pyrrolopyridine cores .
  • Fluorination : Employ Selectfluor® in acetonitrile/ethanol at 70°C for regioselective fluorination, followed by column chromatography (DCM/EA, 4:1) for purification .
  • Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/heteroaryl groups .

Q. Which spectroscopic and analytical techniques are critical for characterizing 1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling constants (e.g., δ 7.23 ppm for H-5 in fluorinated derivatives) and verify substituent positions .
  • HRMS : Confirm molecular weights (e.g., [M+H]+ observed at 171.0123 for C7H5FClN2) .
  • XRD : Resolve crystal structures to validate regiochemistry and intermolecular interactions .
  • Elemental Analysis : Ensure purity (>95%) and stoichiometric accuracy .

Advanced Research Questions

Q. How do structural modifications of this compound impact fibroblast growth factor receptor (FGFR) inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Core substitutions : 3-Carbohydrazide enhances FGFR1-3 binding (IC50: 7–25 nM) compared to unsubstituted analogs .
  • Heteroaryl extensions : Adding thiazole or indole moieties improves selectivity for FGFR over VEGFR/PDGFR .
  • Methylation : N-Methylation at the pyrrole nitrogen reduces off-target kinase activity (e.g., FGFR4 IC50 increases from 25 nM to 712 nM) .

Q. What strategies address low yields in fluorination reactions of pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Reagent selection : Use Selectfluor® over electrophilic fluorine sources (e.g., F2) for better regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency .
  • Temperature control : Maintain 70°C to balance reaction rate and side-product formation .
  • Post-reaction workup : Sequential washing with NaHCO3 and column chromatography minimizes impurities .

Q. How can in vivo efficacy of 1H-pyrrolo[2,3-b]pyridine antitumor agents be evaluated?

  • Methodological Answer :

  • Xenograft models : Administer derivatives (e.g., 1f, 3f) intraperitoneally in murine diffuse malignant peritoneal mesothelioma (DMPM) models. Monitor tumor volume inhibition (58–75%) and survival rates .
  • Apoptosis assays : Measure caspase-3 activation and survivin phosphorylation (Thr34) via Western blot to confirm mechanism .
  • Synergy studies : Combine with paclitaxel to assess enhanced cytotoxicity (e.g., reduced IC50 by 40% in DMPM cells) .

Q. How to resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., kinase inhibition, cell proliferation) across multiple cell lines (e.g., HEK293, MCF7) .
  • Off-target profiling : Use kinase panels (e.g., Eurofins) to identify non-specific binding .
  • Metabolic stability tests : Compare hepatic microsomal half-lives to rule out pharmacokinetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.